N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide
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Overview
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzamide moiety with a methyl group at the 4-position. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethylpyrrole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes involved in metabolic pathways, such as enoyl ACP reductase and dihydrofolate reductase.
Pathways Involved: It modulates cellular processes by affecting glucose uptake and adenosine triphosphate levels, leading to enhanced monoclonal antibody production.
Comparison with Similar Compounds
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2,5-dioxopyrrolidin-1-yl)benzamide: Similar structure with an additional pyrrolidinone moiety.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Variants with different substituents on the benzohydrazide moiety.
Uniqueness: N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to enhance monoclonal antibody production sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-4-8-13(9-5-10)14(17)15-16-11(2)6-7-12(16)3/h4-9H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKDHGWMMSGQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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